molecular formula C33H28Br2N6O3 B453974 1-(2-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

1-(2-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Cat. No.: B453974
M. Wt: 716.4g/mol
InChI Key: BFNSMAIVVSUDRW-OQKWZONESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-{3-(4-BROMOPHENYL)-7-[(E)-1-(4-BROMOPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE is a synthetic organic compound characterized by its complex structure, which includes multiple aromatic rings, bromine atoms, and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The process may start with the preparation of the indazole and triazole cores, followed by the introduction of bromophenyl groups through electrophilic aromatic substitution reactions. The final steps often involve coupling reactions to form the complete structure.

Industrial Production Methods

Industrial production of such complex compounds usually requires optimization of reaction conditions to maximize yield and purity. This may involve the use of high-pressure reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

Medicine

Medicinal applications may include its use as an anti-cancer, anti-inflammatory, or antimicrobial agent, depending on its biological activity.

Industry

In industry, this compound might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • **1-(2-{3-(4-CHLOROPHENYL)-7-[(E)-1-(4-CHLOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE
  • **1-(2-{3-(4-FLUOROPHENYL)-7-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}-2-OXOETHYL)-5-(4-METHYLPHENYL)-3A,6A-DIHYDROPYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6(1H,5H)-DIONE

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of bromine atoms, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C33H28Br2N6O3

Molecular Weight

716.4g/mol

IUPAC Name

3-[2-[(7E)-3-(4-bromophenyl)-7-[(4-bromophenyl)methylidene]-3a,4,5,6-tetrahydro-3H-indazol-2-yl]-2-oxoethyl]-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C33H28Br2N6O3/c1-19-5-15-25(16-6-19)40-32(43)29-31(33(40)44)39(38-36-29)18-27(42)41-30(21-9-13-24(35)14-10-21)26-4-2-3-22(28(26)37-41)17-20-7-11-23(34)12-8-20/h5-17,26,29-31H,2-4,18H2,1H3/b22-17+

InChI Key

BFNSMAIVVSUDRW-OQKWZONESA-N

SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Br)C5=N4)C7=CC=C(C=C7)Br

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCC/C(=C\C6=CC=C(C=C6)Br)/C5=N4)C7=CC=C(C=C7)Br

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)N4C(C5CCCC(=CC6=CC=C(C=C6)Br)C5=N4)C7=CC=C(C=C7)Br

Origin of Product

United States

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